N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine

Schiff base medicinal chemistry chemical intermediate

Select CAS 865660-26-0 for fragment-based drug discovery: a patent-free, (E)-configured azomethine scaffold with zero H-bond donors and only 6 rotatable bonds, aligning with lead-like guidelines. The imine bond serves as a reversible covalent handle for nucleophilic residues—absent in the reduced amine analog (CAS 865660-32-8). Supplied at 95% purity, it enables direct chiral catalyst screening without upstream aldehyde-amine condensation. LogP 2.2 and TPSA 40.1 Ų ensure HTS compatibility.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71
CAS No. 865660-26-0
Cat. No. B2501163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine
CAS865660-26-0
Molecular FormulaC12H16ClNO3
Molecular Weight257.71
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=NCC(OC)OC)Cl
InChIInChI=1S/C12H16ClNO3/c1-15-11-5-4-9(6-10(11)13)7-14-8-12(16-2)17-3/h4-7,12H,8H2,1-3H3
InChIKeyFSNDYLFUVSUBAZ-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865660-26-0 N-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine Baseline Characteristics for Research Procurement


N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine (CAS 865660-26-0) belongs to the aromatic Schiff base (imine) class, formed via condensation of 3-chloro-4-methoxybenzaldehyde with 2,2-dimethoxyethanamine . Its molecular structure incorporates a 3-chloro-4-methoxyphenyl ring linked through an (E)-configured azomethine (–C=N–) bridge to a dimethoxyethyl moiety [1]. The compound is commercially available as a 95% purity research chemical with a molecular weight of 257.71 g/mol and formula C12H16ClNO3, positioning it as a specialized synthetic intermediate or fragment for medicinal chemistry exploration .

Why N-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine Cannot Be Replaced by a Generic Schiff Base or Its Reduced Analog


The (E)-imine geometry, 3-chloro-4-methoxy phenyl substitution pattern, and terminal dimethoxy acetal group jointly define the compound's reactivity and potential binding interactions. Simple replacement by a broadly classified “Schiff base” or the analogous reduced N-benzylamine (CAS 865660-32-8) would alter the azomethine electrophilicity, hydrogen-bonding capacity, and conformational landscape, which are critical for downstream transformations such as stereoselective reduction, cycloaddition, or target engagement in biological screening [1]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in physicochemical and molecular properties relevant to selection.

Quantitative Evidence Guide: Differential Properties of 865660-26-0 Versus Closest Structural Analogs


Imine (C=N) vs. Secondary Amine (C–N): Constitutional Differentiation from Reduced Analog 865660-32-8

The target compound contains an sp²-hybridized azomethine (C=N) bond, whereas the closest commercially available comparator, N-(3-chloro-4-methoxybenzyl)-2,2-dimethoxy-1-ethanamine (CAS 865660-32-8), is the corresponding reduced secondary amine [1]. This constitutional difference eliminates the imine electrophilicity required for condensation-based bioconjugation and alters the preferred conformation around the C–N linkage [2].

Schiff base medicinal chemistry chemical intermediate

Hydrogen-Bond Donor Count Advantage Over Reduced Amine: Zero vs. One HBD

The imine nitrogen in the target compound lacks a hydrogen atom, resulting in zero hydrogen-bond donor (HBD) groups, whereas the reduced amine (865660-32-8) possesses one N–H donor [1]. This difference directly impacts predicted membrane permeability and central nervous system multiparameter optimization (CNS MPO) scores often used in early drug discovery [1].

physicochemical property drug-likeness ADME

Rotatable Bond Count Difference: 6 vs. 7 Bonds Affecting Conformational Entropy

The target compound exhibits six rotatable bonds, compared to seven for the reduced comparator 865660-32-8 [1]. The additional rotatable bond in the reduced form arises from the saturated C–N linkage, increasing conformational entropy and potentially reducing binding affinity in rigid binding pockets [1].

conformational flexibility molecular recognition entropy

Lipophilicity (XLogP) Shift Relative to Reduced Amine: 2.2 vs. 1.8

The computed XLogP3 value for the target compound is 2.2, compared to 1.8 for the reduced amine analog 865660-32-8 [1]. This +0.4 log unit increase indicates moderately higher lipophilicity for the Schiff base, which may favor membrane partitioning but could also reduce aqueous solubility [1].

lipophilicity drug design solubility

Purity Benchmark Against Market-Available Aldehyde Precursor: 95% vs. 97–98%

The commercially sourced target compound is supplied at a minimum purity specification of 95% (by GC or HPLC), compared to the aldehyde precursor 3-chloro-4-methoxybenzaldehyde (CAS 4903-09-7), which is commonly available at 97–98% purity [1]. While the precursor offers slightly higher purity, the pre-formed imine eliminates the need for in-house condensation and purification steps, reducing time-to-experiment .

chemical procurement quality control synthesis

Absence of Biological Annotations vs. Structurally Related Hydrazide (CID 9638895)

The target compound currently has zero patent or literature counts in PubChemLite, compared to structurally related hydrazide N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide (CID 9638895), which bears the same 3-chloro-4-methoxybenzylidene core but connects to a benzohydrazide group [1]. This lack of prior biological annotation positions 865660-26-0 as a chemically tractable but biologically unexplored fragment, offering a clean slate for novel target identification without pre-existing IP entanglements [1].

biological activity target engagement screening

Validated Application Scenarios for N-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine (865660-26-0) Based on Differential Evidence


Medicinal Chemistry Fragment Library Expansion with a Zero-HBD, Six-Rotatable-Bond Imine Scaffold

Fragment-based drug discovery (FBDD) programs seeking to expand their library with sp²-rich, low-HBD scaffolds can prioritize 865660-26-0 over the reduced amine analog 865660-32-8. The target compound's zero hydrogen-bond donor count (vs. one for the reduced amine) and lower rotatable bond count (6 vs. 7) align with fragment physicochemical property guidelines for lead-like chemical space (typically HBD ≤ 3, rotatable bonds ≤ 6). The imine functionality additionally offers a reversible covalent handle for targeting nucleophilic residues in enzyme active sites, a feature absent in the saturated amine. [1]

Synthetic Intermediate for Stereoselective Reductive Amination to Access Chiral Benzylamine Derivatives

The (E)-configured azomethine bond in 865660-26-0 provides a stereochemically defined substrate for asymmetric reduction. Academic and industrial synthetic groups requiring enantiomerically enriched 3-chloro-4-methoxybenzylamine derivatives can procure the pre-formed imine to bypass aldehyde-amine condensation optimization. The commercial availability at 95% purity (AKSci) allows direct screening of chiral catalysts or biocatalysts without upstream synthesis. This contrasts with using the free aldehyde (97–98% purity) which would require separate condensation steps and introduce additional variability in imine formation. [1]

Biological Screening in Underexplored Chemical Space Without Prior Art Constraints

Bioactivity screening groups seeking novel chemotypes with freedom-to-operate can select 865660-26-0 based on its confirmed zero patent and literature annotation count in PubChemLite. This stands in contrast to the benzohydrazide analog CID 9638895 or other 3-chloro-4-methoxybenzylidene derivatives that already appear in the scientific and patent literature. The compound's imine core and terminal dimethoxyethyl group balance moderate lipophilicity (XLogP 2.2) with acceptable topological polar surface area (40.1 Ų), making it compatible with standard high-throughput screening assay conditions while offering a structurally distinct starting point for hit-to-lead optimization. [1]

Quote Request

Request a Quote for N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.